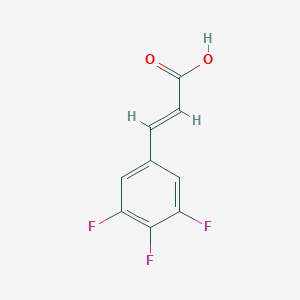

3,4,5-Trifluorocinnamic acid

説明

Significance of Fluorinated Organic Compounds in Scientific Disciplines

Fluorination, the process of introducing fluorine into organic compounds, is a cornerstone of contemporary organic synthesis. numberanalytics.com This is due to fluorine's unique properties, such as its high electronegativity and small size, which can profoundly alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.com The substitution of hydrogen with fluorine can enhance a compound's metabolic stability, lipophilicity, and bioavailability, making it a critical tool in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchimia.chresearchgate.net

The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. alfa-chemistry.com This stability is highly desirable in materials science, leading to the development of specialty lubricants, fire-fighting foams, and components for liquid crystal displays. alfa-chemistry.com In the pharmaceutical and life science industries, it is estimated that approximately 20% of all drugs and 30-40% of agrichemicals are organofluorine compounds. alfa-chemistry.com The introduction of fluorine can lead to improved efficacy and reduced side effects compared to their non-fluorinated counterparts. numberanalytics.com Well-known examples of successful fluorinated pharmaceuticals include fluoxetine (Prozac®) and ciprofloxacin (Cipro®). chimia.chresearchgate.net The strategic placement of fluorine can also modulate the electronic properties of molecules, a feature exploited in the design of organometallic complexes and catalysts. acs.org

Overview of Cinnamic Acid Scaffold Modifications in Research Contexts

Cinnamic acid and its derivatives are a class of naturally occurring aromatic compounds found in various plants, fruits, and vegetables. jocpr.combeilstein-journals.orgnih.gov The basic structure, consisting of a benzene ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification. nih.govnih.gov These modifications can be made to the phenyl ring, the alkene double bond, or the carboxylic acid group, leading to a diverse range of derivatives with a wide spectrum of biological activities. beilstein-journals.orgnih.govnih.gov

Researchers have extensively explored the derivatization of cinnamic acid to enhance its therapeutic potential. beilstein-journals.org Modifications often involve the introduction of various substituents onto the phenyl ring, such as hydroxyl or methoxy groups, which have been shown to influence the compound's pharmacological properties. jocpr.comnih.gov For instance, caffeic acid (3,4-dihydroxycinnamic acid) is known for its hepatoprotective activity. jocpr.com The carboxylic acid group can be converted into esters and amides, which have demonstrated antimicrobial and other biological effects. jocpr.combeilstein-journals.org Cinnamic acid derivatives are investigated for a multitude of applications, including as antioxidant, antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents. jocpr.combeilstein-journals.orgnih.gov Beyond pharmaceuticals, these derivatives are also used in the cosmetic industry as fragrance ingredients and in the synthesis of other important chemical intermediates. jocpr.com

Research Landscape of 3,4,5-Trifluorocinnamic Acid: Current Status and Future Directions

Within the broad family of fluorinated cinnamic acids, this compound is a subject of growing interest. Its specific trifluoro substitution pattern on the phenyl ring imparts a unique combination of electronic and steric properties that are being explored in various scientific domains.

Current Status: The primary application of this compound appears to be as a specialized building block in organic synthesis. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences its chemical reactivity. This makes it a valuable precursor for creating more complex molecules with precisely tailored properties. For instance, its related benzoic acid analogue, 3,4,5-Trifluorobenzoic acid, is utilized as a transient directing group in transition metal-catalyzed C-H activation reactions and as a building block for anticancer drug candidates. ossila.com While direct research on the biological activities of this compound is not as extensively documented as for its hydroxy- or methoxy-substituted cousins, the known applications of other fluorinated cinnamic acids suggest potential avenues for investigation. For example, other trifluorocinnamic acid isomers are explored as building blocks for pharmaceuticals targeting inflammation and cancer, and in materials science for synthesizing polymers with enhanced stability.

Future Directions: The future research landscape for this compound is promising and likely to expand in several key areas:

Medicinal Chemistry: A significant future direction will be the systematic investigation of the biological activities of this compound and its derivatives. Drawing parallels from other cinnamic acid derivatives, research could focus on its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The unique electronic profile conferred by the three fluorine atoms could lead to novel interactions with biological targets.

Materials Science: The high thermal and chemical stability associated with fluorinated compounds makes this compound an attractive monomer or additive for the development of advanced polymers. rsc.org Future work could explore its incorporation into polyesters, polyamides, or other polymers to create materials with enhanced properties such as thermal resistance, chemical inertness, and specific optical or electronic characteristics.

Synthetic Chemistry: The compound will likely continue to serve as a valuable and versatile building block in organic synthesis. Its trifluorinated phenyl ring can be a key component in the synthesis of novel liquid crystals, functional dyes, and other specialty chemicals where precise electronic tuning is required. Further exploration of its reactivity in various chemical transformations will undoubtedly unlock new synthetic pathways.

特性

IUPAC Name |

(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIWFMZBVZFEQJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152152-19-7 | |

| Record name | 3,4,5-Trifluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trifluorocinnamic acid, and how do reaction conditions influence yield?

The synthesis typically involves a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation, using fluorinated benzaldehyde derivatives and malonic acid derivatives. For example, fluorinated benzaldehydes (e.g., 3,4,5-trifluorobenzaldehyde) react with diethyl malonate under basic conditions (e.g., piperidine catalysis) to form the α,β-unsaturated carboxylic acid. Yield optimization requires precise control of temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR verify substituent positions and confirm the absence of byproducts. For example, the vinylic proton (CH=CH) appears as a doublet near δ 6.3–7.5 ppm, while fluorine atoms induce splitting patterns in adjacent protons .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) coupled with mass spectrometry confirms molecular weight (m/z 201.12) and detects trace impurities .

- Melting Point Analysis : Experimental mp should align with literature values (e.g., ~255°C for analogous hydroxycinnamic acids) to validate crystallinity .

Q. What solvents are suitable for dissolving this compound in biological assays?

The compound exhibits limited solubility in aqueous buffers. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions (e.g., 10–50 mM), followed by dilution in PBS or cell culture media. Solubility can be enhanced via sonication or co-solvents like ethanol (≤5% v/v). Dynamic light scattering (DLS) should confirm nanoparticle-free solutions for in vitro studies .

Advanced Research Questions

Q. How do fluorination patterns influence the electronic properties of this compound in supramolecular interactions?

Fluorine’s electronegativity alters electron density in the aromatic ring, affecting hydrogen bonding and π-π stacking. Computational studies (e.g., DFT-B3LYP/6-311++G(d,p)) reveal that the trifluorinated ring exhibits a dipole moment of ~3.5 Debye, enhancing interactions with electron-rich biological targets like kinases or DNA gyrase. Molecular electrostatic potential (MEP) maps show localized negative charges near fluorine atoms, which can guide rational drug design .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. To address this:

- Cross-validate assays : Compare results across orthogonal methods (e.g., enzymatic inhibition vs. cellular viability).

- Characterize batch variability : Use LC-MS to quantify residual solvents or synthetic intermediates.

- Control stereochemistry : Ensure trans-configuration (via NOESY NMR or X-ray crystallography), as cis-isomers may exhibit reduced activity .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model membrane permeability and protein binding. ADMET predictions using software like SwissADME estimate:

- LogP : ~2.1 (moderate lipophilicity).

- Bioavailability : 50–60% due to first-pass metabolism.

- CYP450 interactions : Fluorine atoms reduce metabolic oxidation compared to non-fluorinated analogs .

Methodological Considerations

Q. What experimental designs mitigate photodegradation of this compound in UV-Vis studies?

- Use amber glassware to minimize light exposure.

- Add antioxidants (e.g., 0.1% BHT) to solutions.

- Monitor degradation via HPLC at timed intervals and adjust excitation wavelengths to avoid photoactive regions (e.g., λ < 300 nm) .

Q. How are crystallographic parameters determined for fluorinated cinnamic acid derivatives?

Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, the C-F bond length in trifluorinated analogs is ~1.34 Å, and the dihedral angle between the aromatic ring and carboxylic group is ~10°, influencing packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。